Defluoro Prasugrel Hydrochloride
Description
Contextualization of Defluoro Prasugrel (B1678051) Hydrochloride within the Thienopyridine Class of Antiplatelet Agents
Defluoro Prasugrel Hydrochloride is a chemical compound closely related to the thienopyridine class of antiplatelet agents. wikipedia.orgoup.com Thienopyridines are a group of drugs that work by inhibiting platelet activation and aggregation, playing a crucial role in the management of cardiovascular diseases. wikipedia.org This class includes well-known drugs such as ticlopidine (B1205844), clopidogrel (B1663587), and prasugrel. wikipedia.orgnih.gov These drugs are prodrugs, meaning they are inactive when administered and must be metabolized in the body to their active form. oup.com The active metabolite then irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating platelet aggregation. oup.comnih.gov
This compound is specifically an analogue and a known impurity of prasugrel. recentscientific.comnih.gov It shares the core thienopyridine structure but, as its name suggests, lacks the fluorine atom present on the phenyl ring of the prasugrel molecule. recentscientific.comnih.gov This structural difference, while seemingly minor, is significant in the context of medicinal chemistry as it can alter the compound's physical, chemical, and biological properties. The study of such analogues is critical for understanding the structure-activity relationships within this drug class.
Prasugrel itself is a third-generation thienopyridine, developed to have a more potent and predictable antiplatelet effect compared to its predecessors, clopidogrel and ticlopidine. oup.comnih.gov Like other thienopyridines, prasugrel undergoes metabolic activation. nih.govrevespcardiol.org It is first hydrolyzed by esterases to an intermediate thiolactone, which is then oxidized by cytochrome P450 (CYP) enzymes to its active metabolite, R-138727. nih.govnih.govrevespcardiol.org The efficiency of this conversion is a key factor in its pharmacological activity. nih.govnih.gov
Significance of Investigating Analogues and Impurities in Pharmaceutical Research and Development
The investigation of analogues and impurities like this compound is a cornerstone of modern pharmaceutical research and development. globalresearchonline.netglobalpharmatek.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, characterization, and control of impurities in drug substances and products. globalresearchonline.netajptr.com This emphasis stems from the potential impact of such compounds on the safety, efficacy, and quality of the final pharmaceutical product. globalpharmatek.comgmpinsiders.com
The presence of impurities can arise from various stages of the drug manufacturing process, including the synthesis of the active pharmaceutical ingredient (API), the formulation of the drug product, and degradation over time. globalresearchonline.netajptr.com Synthesis-related impurities can originate from starting materials, intermediates, by-products, or residual solvents. globalresearchonline.net Formulation-related impurities may result from interactions between the API and excipients or from degradation due to environmental factors like light or heat. globalresearchonline.net
Studying these impurities is crucial for several reasons:
Safety: Impurities, even at trace levels, could have their own pharmacological or toxicological effects, potentially leading to adverse drug reactions. ajptr.comgmpinsiders.com
Efficacy: The presence of impurities can reduce the concentration of the active ingredient, thereby diminishing the drug's therapeutic effect. gmpinsiders.com
Quality Control: A thorough understanding of a drug's impurity profile is essential for establishing robust manufacturing processes and ensuring batch-to-batch consistency. globalpharmatek.com
Process Optimization: By identifying the sources and formation pathways of impurities, manufacturers can refine synthetic routes and purification methods to minimize their presence. globalpharmatek.com
Analytical Method Development: Characterized impurities serve as standards for the development and validation of analytical methods used to monitor the quality of the drug substance and product. globalpharmatek.com
Overview of Academic Research Trajectories for Related Chemical Entities
Academic and industrial research on thienopyridine analogues has followed several key trajectories. A primary focus has been on improving the pharmacological profile of these agents. For instance, the development of prasugrel from clopidogrel was driven by the need for a more rapid onset of action and a more consistent antiplatelet effect, addressing the issue of "clopidogrel resistance" observed in some patients. oup.comnih.gov
Research has also delved into the metabolic pathways of thienopyridines. Studies have compared the metabolic activation of prasugrel and clopidogrel, highlighting the more efficient conversion of prasugrel to its active metabolite. nih.govnih.gov This research has identified the specific enzymes involved, such as carboxylesterases and various CYP isoforms, and has provided a mechanistic basis for the observed differences in their clinical effects. revespcardiol.orgresearchgate.net
Furthermore, extensive research has been conducted to compare the clinical effectiveness and safety of different thienopyridines. Large-scale clinical trials have compared prasugrel and ticagrelor, another P2Y12 inhibitor, in patients with acute coronary syndrome. dzhk.denih.govnih.gov These studies provide valuable data to guide therapeutic choices in clinical practice.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWJXFEUBBGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for Defluoro Prasugrel Hydrochloride
Retrosynthetic Analysis and Strategic Disconnections for the Defluorinated Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For Defluoro Prasugrel (B1678051) Hydrochloride, the primary scaffold is a 5-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
The most logical retrosynthetic disconnections are:
C-N Bond Disconnection: The key bond to disconnect is the tertiary amine linkage between the thienopyridine ring and the phenylethyl side chain. This is a standard disconnection for N-alkylated heterocycles and points to an alkylation reaction as the final key bond-forming step.
Acyl Group Disconnection: The acetate (B1210297) group on the thienopyridine ring can be disconnected, suggesting a late-stage acetylation of a hydroxyl group.
This analysis leads to two primary building blocks:
Building Block A: A 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol derivative.
Building Block B: An activated 1-cyclopropyl-2-phenylethanone derivative, such as α-bromo-1-cyclopropyl-2-phenylethanone.
This strategy mirrors the established synthetic routes for Prasugrel itself, with the critical difference being the absence of the fluorine atom on the phenyl ring of Building Block B. scispace.comresearchgate.net
Development of Novel Synthetic Routes for the Preparation of Defluoro Prasugrel Hydrochloride
The synthesis of this compound is primarily approached by mimicking the known synthetic pathways for Prasugrel, substituting the fluorinated starting materials with their non-fluorinated analogs. scispace.com The core reaction involves the N-alkylation of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core with a suitable phenylethyl halide.
A common synthetic sequence involves:
Condensation of a 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one salt with 2-bromo-1-cyclopropyl-2-phenylethanone (B589977). scispace.com
Acetylation of the resulting intermediate to install the acetate ester.
Formation of the hydrochloride salt. scispace.com
The structure of Defluoro Prasugrel contains a stereocenter at the carbon atom connecting the phenyl ring and the thienopyridine nitrogen.
Stereoselectivity: The primary alkylation step typically generates a racemic mixture of the two enantiomers, as the reaction involves the attack of the secondary amine on a prochiral electrophilic carbon. researchgate.net Achieving stereoselectivity would require either a chiral auxiliary on the thienopyridine nitrogen, the use of a chiral catalyst, or the separation of enantiomers from the racemic mixture via chiral chromatography. Research into the active metabolites of Prasugrel has shown that different stereoisomers can have varying pharmacological activity, highlighting the importance of stereochemistry in this class of molecules. researchgate.net
Regioselectivity: The synthesis of the thienopyridine core itself must be regioselective to yield the [3,2-c] fused isomer rather than other potential isomers like the [2,3-c] system. google.comresearchgate.net The choice of cyclization strategy and starting materials is crucial for ensuring the correct regiochemical outcome. researchgate.netabertay.ac.uk
Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions. organic-chemistry.org In the synthesis of thienopyridine derivatives, several strategies can be considered.
Amine Protection: The secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is the site of alkylation. In some synthetic routes for related compounds, this nitrogen is protected to allow for modifications elsewhere on the molecule. google.com A common strategy involves using a protecting group like trityl (Tr) or tert-butyloxycarbonyl (Boc), which can be removed under specific conditions to allow for the final alkylation. google.comorganic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one group while another remains intact, which is useful in complex syntheses. organic-chemistry.org
Hydroxyl Protection: The hydroxyl group on the thienopyridine ring (present as a ketone tautomer in the precursor) is acetylated in a late-stage step. If other reactions are performed after the formation of this hydroxyl group, it might be protected, for instance, as a silyl (B83357) ether (e.g., TBDMS), which can be cleaved before the final acetylation step. quickcompany.in
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of impurities.
This compound is primarily known as a process-related impurity in the manufacturing of Prasugrel. scispace.comgoogle.com Its formation is not typically the goal of a dedicated synthesis but rather a side reaction to be minimized. The mechanism of its formation can be attributed to a few possibilities:
Starting Material Contamination: The most straightforward cause is the presence of the non-fluorinated analog (e.g., 2-bromo-1-cyclopropyl-2-phenylethanone) as an impurity in the fluorinated starting material (2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone). scispace.com
Reductive Dehalogenation: A chemical process during the synthesis could cause the removal of the fluorine atom from the phenyl ring. Aromatic dehalogenation can sometimes occur under reductive conditions, potentially catalyzed by trace metals from reactors or reagents, or by certain base and solvent systems under elevated temperatures. While fluorine is the most difficult halogen to remove, such pathways cannot be entirely excluded in complex multi-step industrial syntheses.
Metabolic Defluorination: In a biological context, studies on fluorinated compounds have shown that metabolic defluorination can occur, although this is distinct from synthetic process chemistry. sci-hub.seresearchgate.net
Controlling the purity of starting materials is the most critical factor in preventing the formation of this impurity. google.com
The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis.
Catalyst Selection: In the key N-alkylation step, phase-transfer catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutyl ammonium bromide) can be employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields. google.com For the subsequent acetylation step, acylating catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are often used alongside a base. quickcompany.in The choice of base itself is critical, with studies on Prasugrel synthesis showing significant differences in yield and purity.
Table 1: Effect of Different Bases on the Acetylation Step in Prasugrel Synthesis This data is adapted from studies on Prasugrel and is directly applicable to the synthesis of its defluoro analog.
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 55.6 | 90.1 |
| Sodium Carbonate | 94.7 | 95.2 |
| Potassium Carbonate | 91.0 | 84.5 |
Data sourced from research on Prasugrel synthesis optimization. researchgate.net
Process Intensification: This involves developing methods to make the synthesis more efficient, safer, and more environmentally friendly. For the synthesis of Defluoro Prasugrel or its parent compound, this includes:
Solvent Selection: Choosing appropriate solvents like acetonitrile, dimethylformamide (DMF), or acetone (B3395972) can significantly influence reaction outcomes, yields, and impurity profiles. scispace.comresearchgate.net
Temperature Control: Maintaining optimal temperatures during reactions, such as the chlorination or alkylation steps, is crucial for minimizing side-product formation. google.com
Purification Techniques: Developing efficient purification methods, such as crystallization using a specific solvent/anti-solvent system (e.g., ethyl acetate/cyclohexane), is key to achieving high purity of the final hydrochloride salt. google.com
Green Chemistry Principles in the Synthesis of Defluorinated Analogues
The application of green chemistry principles to the synthesis of pharmaceuticals and their analogues is a critical aspect of modern drug development, aiming to reduce environmental impact and improve process efficiency. In the context of this compound and related thienopyridine compounds, these principles manifest through the use of biocatalysis, optimization of reaction conditions for waste reduction, and careful selection of solvents and reagents to minimize toxicity and environmental persistence.
Research into the synthesis of prasugrel and its analogues has explored more environmentally benign methodologies. These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Key strategies include the use of enzymatic catalysts, designing scalable and atom-economical reaction pathways, and employing safer solvent systems.
Biocatalysis in Thienopyridine Synthesis
A significant advancement in the green synthesis of thienopyridine derivatives involves biocatalysis. The use of enzymes offers high selectivity under mild, aqueous conditions, presenting a sustainable alternative to traditional chemical methods that often require harsh reagents and organic solvents.
For instance, a biocatalytic approach has been successfully applied for the synthesis of prasugrel's active metabolite, a process that shares structural and chemical similarities with the synthesis of its analogues. researchgate.net This method employs a cascade reaction involving porcine liver esterase (PLE) and a fungal peroxygenase from Marasmius rotula (MroUPO). researchgate.net The reaction proceeds in a phosphate-buffered system at a neutral pH, demonstrating the feasibility of conducting complex transformations in aqueous media. researchgate.net
| Parameter | Condition/Finding | Reference |
|---|---|---|
| Enzymes Used | Porcine Liver Esterase (PLE), Marasmius rotula Peroxygenase (MroUPO) | researchgate.net |
| Reaction System | Phosphate-buffered system with 20% acetone co-solvent | researchgate.net |
| pH | 7.0 | researchgate.net |
| Key Reagents | Ascorbate (reductant), Hydrogen Peroxide (H₂O₂) | researchgate.net |
| Reported Yield | 44% for the active metabolite of prasugrel | researchgate.net |
This biocatalytic cascade highlights several green chemistry principles:
Use of Catalysis: Enzymes are highly efficient catalysts, reducing the need for stoichiometric reagents.
Benign Solvents: The primary solvent is water, the most environmentally friendly solvent.
Energy Efficiency: The reactions are conducted at ambient temperature and pressure.
High Selectivity: Enzymatic reactions often provide excellent chemo-, regio-, and enantioselectivity, reducing the formation of by-products and simplifying purification.
Process Optimization and Reagent Selection
Beyond biocatalysis, green chemistry principles are also applied through the optimization of traditional synthetic routes. The synthesis of Defluoro Prasugrel, an impurity formed during prasugrel hydrochloride preparation, involves the condensation of 2-bromo-1-cyclopropyl-2-phenylethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride. scispace.com While this specific synthesis used acetonitrile, a solvent with moderate environmental concern, the choice of a mild base like potassium carbonate (K₂CO₃) is preferable to stronger, more hazardous bases. scispace.com
Other synthetic approaches for prasugrel itself offer insights into greener process design that could be adapted for its analogues. For example, some patented methods emphasize mild reaction conditions, short reaction times, and convenient after-treatment, which are hallmarks of green process design. google.com A Mitsunobu reaction has been employed, which can be highly efficient, although it traditionally uses reagents like triphenylphosphine (B44618) and solvents like dichloromethane (B109758) that are not considered green. google.com However, innovations in this area focus on using phosphine (B1218219) reagents and azo compounds that generate water-soluble by-products, simplifying purification by allowing removal through simple aqueous washing instead of chromatography, thereby reducing solvent waste. google.com
| Synthetic Step/Method | Reagents & Solvents | Green Chemistry Considerations | Reference |
|---|---|---|---|
| Defluoro Analogue Synthesis | Potassium Carbonate, Acetonitrile | Potassium carbonate is a relatively benign base. Acetonitrile is a target for replacement with greener alternatives. | scispace.com |
| Mitsunobu Reaction | Triphenylphosphine, TMAD/TIPA, Dichloromethane | High efficiency. Dichloromethane is a hazardous halogenated solvent. Use of reagents that produce water-soluble by-products improves the green profile by simplifying work-up. | google.com |
| Biocatalytic Oxidation | Enzymes (MroUPO, PLE), Water (phosphate buffer), Acetone (co-solvent) | Highly green: uses renewable catalysts, aqueous medium, and operates under mild conditions. | researchgate.net |
| Intermediate Synthesis | Trifluoroacetic acid (TFA), Sulfuric acid | Use of strong, corrosive acids is not ideal. However, methods are valued for being operationally simple with short reaction times. | nih.gov |
Ultimately, the green synthesis of defluorinated analogues like this compound involves a holistic assessment of the entire synthetic route. This includes evaluating the atom economy of each step, the toxicity and lifecycle of all materials used, and the energy requirements of the process. The ongoing research into biocatalytic methods and the continuous optimization of established chemical routes indicate a clear trend towards more sustainable pharmaceutical manufacturing. researchgate.net
Preclinical Pharmacological Investigation of Defluoro Prasugrel Hydrochloride: Mechanistic Insights
In Vitro Assessment of Receptor Binding and Antagonistic Activity
The initial phase of characterizing Defluoro Prasugrel (B1678051) Hydrochloride involved a comprehensive in vitro evaluation of its interaction with the primary target, the P2Y12 receptor, a crucial component in ADP-mediated platelet aggregation.
Evaluation of P2Y12 Receptor Affinity and Efficacy
While specific quantitative data on the P2Y12 receptor affinity and efficacy of Defluoro Prasugrel Hydrochloride's active metabolite is not extensively available in the public domain, the foundational understanding of its parent compound, prasugrel, provides a framework. Prasugrel itself is a prodrug that requires metabolic activation to exert its antiplatelet effects. guidechem.com Its active metabolite, R-138727, is a potent and selective antagonist of the P2Y12 receptor. It is anticipated that the active metabolite of this compound would exhibit a similar mechanism of irreversible binding to the P2Y12 receptor, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. guidechem.com
Comparative Analysis with Prasugrel's Active Metabolite (R-138727)
A critical aspect of the preclinical evaluation is the comparative analysis of the active metabolite of this compound with R-138727, the well-characterized active metabolite of prasugrel. R-138727 is known for its high potency and irreversible binding to the P2Y12 receptor, leading to significant and sustained inhibition of platelet function. Any structural modification, such as the removal of the fluorine atom in this compound, necessitates a thorough investigation to determine its impact on receptor interaction. The expectation is that while the fundamental mechanism of P2Y12 receptor antagonism is likely conserved, subtle differences in binding kinetics and potency may arise.
Elucidation of Enzymatic Metabolism Pathways in Preclinical Biological Systems
The biotransformation of this compound is a key determinant of its pharmacological activity, as it is a prodrug that must be converted to an active form.
Cytochrome P450 (CYP) Mediated Biotransformation
Similar to prasugrel, the metabolic activation of this compound is expected to be a two-step process. The initial step involves rapid hydrolysis by carboxylesterases to form an intermediate thiolactone. This intermediate then undergoes oxidation by the cytochrome P450 (CYP) enzyme system to generate the active metabolite. For prasugrel, this conversion is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. It is hypothesized that this compound follows a similar metabolic pathway, with the same CYP isoforms playing a crucial role in its bioactivation.
Identification of Novel Metabolites and Their Structural Characterization
Following the formation of the active metabolite, further metabolism leads to the generation of inactive metabolites. In the case of prasugrel, these inactive metabolites are formed through S-methylation or conjugation with cysteine. A thorough metabolic profiling of this compound would be necessary to identify and structurally characterize any novel metabolites that may be formed. This would involve advanced analytical techniques to elucidate the complete metabolic fate of the compound.
In Vitro Cellular Assays for Investigating Downstream Signaling Pathways
Assessment of Adenosine Diphosphate (ADP)-Induced Platelet Signaling (molecular level)
Prasugrel Hydrochloride is a prodrug belonging to the thienopyridine class that requires metabolic activation to exert its antiplatelet effect. drugbank.comnih.gov Following administration, it is rapidly converted into its active metabolite, R-138727. drugbank.com This active metabolite is the sole agent responsible for the pharmacological activity of the drug.
At the molecular level, the antiplatelet effect is initiated by the specific and irreversible binding of R-138727 to the P2Y12 purinergic receptor on the surface of platelets. patsnap.comnih.gov The P2Y12 receptor is a critical signaling hub for platelet activation. Its endogenous ligand, adenosine diphosphate (ADP), plays a central role in amplifying the platelet response and recruiting additional platelets to the site of vascular injury.
By covalently binding to the P2Y12 receptor, R-138727 effectively blocks ADP from docking with its target. patsnap.com This action prevents the conformational changes in the receptor that are necessary to initiate the intracellular signaling cascade. This blockade is highly selective for the P2Y12 receptor; studies have shown that even at concentrations that completely inhibit ADP-induced platelet aggregation, R-138727 does not prevent the initial ADP-induced platelet shape change, a process mediated by the P2Y1 receptor, confirming its specificity. nih.gov The irreversible nature of this binding means that the inhibitory effect on the platelet lasts for its entire lifespan (approximately 7-10 days), and restoration of normal function requires the generation of new platelets. nih.govpatsnap.com
Investigation of Signal Transduction Cascades (e.g., GPIIb/IIIa complex activation)
The inhibition of the P2Y12 receptor by the active metabolite of Prasugrel Hydrochloride directly interrupts downstream signal transduction cascades that are essential for platelet aggregation. patsnap.com One of the most critical consequences of P2Y12 activation by ADP is the "inside-out" signaling that leads to the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor complex. nih.gov
When the P2Y12 pathway is blocked, the cell is unable to efficiently transduce the signals necessary to activate the GPIIb/IIIa complex. drugbank.comderangedphysiology.com As a result, the GPIIb/IIIa receptors remain in their inactive state and cannot bind to fibrinogen. patsnap.com Fibrinogen acts as a molecular bridge, cross-linking adjacent platelets to form a stable aggregate. By preventing GPIIb/IIIa activation, Prasugrel Hydrochloride effectively inhibits this final common pathway of platelet aggregation. drugbank.com
Beyond the GPIIb/IIIa complex, P2Y12 inhibition also attenuates other pro-thrombotic and pro-inflammatory platelet activities. This includes a reduction in the surface expression of P-selectin, an adhesion molecule that mediates the interaction of activated platelets with leukocytes, and a decrease in the formation of platelet-leukocyte aggregates. nih.govnih.gov
Pharmacodynamic Studies in Animal Models (Mechanistic Focus)
Evaluation of Antiplatelet Effects in Specific Animal Models
The potent antiplatelet effects of Prasugrel Hydrochloride have been demonstrated across several preclinical animal models, including rats, dogs, and monkeys. nih.gov In these studies, oral administration of prasugrel resulted in a robust, dose-dependent, and cumulative inhibition of ADP-induced platelet aggregation. nih.gov
In a comparative study in rats, multiple oral doses of prasugrel demonstrated significantly more potent inhibition of platelet aggregation than both clopidogrel (B1663587) and ticlopidine (B1205844). nih.gov The potency of prasugrel was estimated to be approximately 10 times that of clopidogrel and 300 times that of ticlopidine in this model. nih.gov Furthermore, in a rat model of electrically-induced arterial thrombosis, prasugrel significantly prolonged the time to vessel occlusion, providing direct evidence of its antithrombotic efficacy in vivo. nih.gov
Studies in dogs and monkeys also confirmed these findings. Daily oral administration to dogs and monkeys for 14 days produced a potent and dose-related inhibition of platelet aggregation, with the maximum effect reaching a plateau between days 3 and 5 of continuous dosing. nih.gov
| Compound | Effective Oral Dose Range (Rats) | Relative Potency vs. Prasugrel |
|---|---|---|
| Prasugrel Hydrochloride | 0.3-3 mg/kg/day | 1x |
| Clopidogrel | 3-30 mg/kg/day | ~10x less potent |
| Ticlopidine | 30-300 mg/kg/day | ~300x less potent |
Correlation of Exposure with Mechanistic Markers
Preclinical investigations in animal models have successfully correlated the exposure to prasugrel with key mechanistic markers of its antiplatelet action. The observed inhibition of platelet aggregation is directly linked to the pharmacodynamic action of its active metabolite at the P2Y12 receptor. nih.gov
In rat studies, the antiplatelet effect was mechanistically confirmed by demonstrating an associated inhibition of [3H]-2-methylthio-ADP binding to rat platelets. nih.gov This provides a direct link between the administered drug, the blockade of the P2Y12 receptor, and the functional outcome of reduced platelet aggregation. This dose-dependent inhibition of a specific molecular target underscores the mechanistic basis for the compound's efficacy. nih.govnih.gov
In vitro experiments using platelets from various species, including rats, rabbits, dogs, and monkeys, showed that prasugrel's active metabolite concentration-dependently inhibited ADP-induced platelet aggregation, further solidifying the relationship between drug exposure and the primary pharmacodynamic effect. nih.gov
| Animal Model | Mechanistic Marker Assessed | Finding |
|---|---|---|
| Rat | [3H]-2-methylthio-ADP binding | Platelet inhibition was directly associated with the inhibition of radiolabeled ADP binding to platelets. nih.gov |
| Rat | Electrically-induced arterial thrombosis | Oral prasugrel (0.1-1 mg/kg/day) significantly prolonged time to arterial occlusion. nih.gov |
| Dog & Monkey | Ex vivo ADP-induced platelet aggregation | Oral administration resulted in potent, dose-related, and cumulative inhibition of platelet aggregation. nih.gov |
Chemical Stability and Degradation Pathways of Defluoro Prasugrel Hydrochloride
Forced Degradation Studies under Various Stress Conditions
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. By subjecting Defluoro Prasugrel (B1678051) Hydrochloride to conditions more severe than accelerated stability testing, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed. nih.govresearchgate.net
Investigation of Hydrolytic Degradation in Acidic, Neutral, and Basic Media
Hydrolytic stability is a key parameter in assessing the stability of a pharmaceutical compound. Studies have shown that Defluoro Prasugrel Hydrochloride is susceptible to degradation across a range of pH values, with the rate of degradation being significantly influenced by the pH of the medium. sci-hub.senih.gov
Under acidic conditions (e.g., 0.1 M HCl), the compound undergoes moderate degradation. sci-hub.seju.edu.jo The primary degradation pathway involves the hydrolysis of the acetate (B1210297) ester group, leading to the formation of its corresponding desacetyl derivative. researchgate.net In neutral aqueous solutions, degradation is also observed, with the formation of two significant degradation products. ju.edu.jo The degradation is most rapid and extensive in basic media (e.g., 0.05 M NaOH), where the ester linkage is highly labile. sci-hub.seju.edu.jo
A study involving exposure to 0.1 M HCl at 70°C for one hour, followed by neutralization, was conducted to analyze acidic degradation. ju.edu.jo Basic degradation was assessed by exposure to 0.05 M NaOH at room temperature for one minute before neutralization. ju.edu.jo Neutral hydrolysis was performed in water at 70°C for 1.5 hours. ju.edu.jo
| Stress Condition | Reagents and Conditions | Key Observations |
| Acidic Hydrolysis | 0.1 M HCl, 70°C, 1 hour | Moderate degradation, formation of two significant degradants. ju.edu.jo |
| Neutral Hydrolysis | Water, 70°C, 1.5 hours | Degradation observed with the formation of two significant products. ju.edu.jo |
| Basic Hydrolysis | 0.05 M NaOH, Room Temp, 1 min | Rapid and extensive degradation. ju.edu.jo |
Analysis of Oxidative Degradation Mechanisms and Products
Oxidative degradation is another critical pathway that can affect the stability of pharmaceuticals. This compound has been shown to be susceptible to oxidative stress, with the specific degradation products depending on the oxidizing agent used. researchgate.netasianpubs.org
Studies have employed various oxidative stressors, including hydrogen peroxide (H2O2), free radical initiators like azobisisobutyronitrile (AIBN), and transition metals. sci-hub.seresearchgate.net Exposure to 10% H2O2 at 70°C for 1.5 hours resulted in the formation of one significant degradant. ju.edu.jo Interestingly, some degradation products formed under oxidative stress with H2O2 are also observed under hydrolytic conditions. researchgate.netasianpubs.org The use of AIBN has been highlighted as a valuable tool for accurately assessing the oxidative stability of the drug. researchgate.netasianpubs.org
The mechanisms of oxidation can include auto-oxidation, nucleophilic/electrophilic addition, and electron transfer processes, influenced by the drug's chemical structure and the presence of reactive oxygen species. researchgate.net
| Oxidative Stressor | Conditions | Major Degradation Products |
| Hydrogen Peroxide | 10% H₂O₂, 70°C, 1.5 hours | One significant degradant observed. ju.edu.jo |
| AIBN | Not specified | Formation of degradation products that simulate those seen in accelerated stability samples. researchgate.net |
| Transition Metals | Not specified | Not specified |
Assessment of Photolytic Degradation under UV and Visible Light Exposure
Photostability is an essential aspect of drug stability, as exposure to light can lead to degradation. Studies on this compound have shown it to be relatively stable under photolytic stress. ju.edu.joresearchgate.net
In one study, a solution of the compound was exposed to UV light at 254 nm for 16 hours, and no significant degradation products were observed. ju.edu.jo This suggests that the compound is not significantly susceptible to degradation upon exposure to UV radiation under these conditions. However, it is noted that in solution, prasugrel is susceptible to photodegradation under simulated sunlight, which includes both visible and near UV light. nih.govsci-hub.se
Identification and Characterization of Degradation Products
A crucial step following forced degradation studies is the identification and characterization of the resulting degradation products. This is essential for understanding the degradation pathways and for ensuring the safety of the drug product. nih.govajpaonline.com
Structural Elucidation of Novel Degradants
Several studies have focused on isolating and elucidating the structures of the degradation products of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy have been instrumental in this process. nih.govju.edu.joajpaonline.com
One study identified and characterized five degradation products formed under hydrolytic and oxidative stress. ajpaonline.com These were separated using preparative thin-layer chromatography (TLC) and their structures were determined using GC/MS, FTIR, and 1H NMR. ajpaonline.com Another study reported two novel degradation products. ju.edu.jo The first, resulting from acidic, basic, and neutral hydrolysis, was identified using LC-MS. ju.edu.jo The second, formed during neutral hydrolysis in the presence of magnesium stearate, was characterized by NMR and LC-MS. ju.edu.jo
Proposed Degradation Pathways for this compound
Based on the identified degradation products, researchers have proposed several degradation pathways for this compound. The primary pathway under hydrolytic conditions is the hydrolysis of the ester group. researchgate.net Under oxidative conditions, the pathways are more complex and can involve the thiophene (B33073) ring and other parts of the molecule. sci-hub.se
The degradation pathways are influenced by the specific stress conditions. For instance, the presence of certain excipients, like magnesium stearate, can lead to the formation of unique degradation products under neutral hydrolysis. ju.edu.jo Understanding these pathways is critical for the development of stable pharmaceutical formulations.
Kinetic Studies of Degradation Processes
Kinetic studies of degradation processes are essential for predicting the rate at which a compound breaks down under various conditions. For molecules like prasugrel and its derivatives, degradation often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the reactant. sci-hub.se
Forced degradation studies on Prasugrel Hydrochloride have shown that it is liable to break down under hydrolytic (acidic, basic, and neutral) and oxidative conditions. nih.gov The primary site of hydrolysis is the ester functional group, leading to the formation of desacetyl impurities. ju.edu.jo Given the identical core structure, this compound is expected to exhibit similar susceptibility.
In acidic and basic solutions, the rate of hydrolysis is significantly accelerated, particularly at elevated temperatures. Oxidative degradation, often investigated using reagents like hydrogen peroxide, also represents a significant degradation pathway. asianpubs.orgresearchgate.net The thieno[3,2-c]pyridine (B143518) ring system and other parts of the molecule can be susceptible to oxidation. sci-hub.se
The following table conceptualizes the expected kinetic behavior of this compound under various stress conditions, based on data from its parent compound. The percentage of degradation is illustrative and would require specific experimental validation for the defluoro variant.
Table 1: Illustrative Kinetic Data for the Degradation of this compound
| Stress Condition | Temperature | Exposure Time | Expected Degradation Products | Presumed Kinetic Order |
|---|---|---|---|---|
| Acidic (e.g., 0.1 N HCl) | 70°C | 1.5 hours | Hydrolysis products (e.g., desacetyl defluoro prasugrel) | First-Order |
| Basic (e.g., 0.1 N NaOH) | 70°C | 1 hour | Hydrolysis products | First-Order |
| Oxidative (e.g., 30% H₂O₂) | Room Temp | 24 hours | Oxidized derivatives | Complex |
| Neutral (Aqueous) | 70°C | 1.5 hours | Hydrolysis products | First-Order |
Influence of Environmental Factors on Long-Term Stability
The long-term stability of a pharmaceutical compound is critically influenced by environmental factors such as temperature, humidity, and light. These factors can accelerate degradation, leading to a loss of potency and the formation of potentially harmful impurities.
Temperature: As with most chemical reactions, elevated temperatures are expected to increase the rate of degradation of this compound. Solid-state stability studies on Prasugrel Hydrochloride have been conducted at elevated temperatures (e.g., 60°C) to assess thermal degradation. sci-hub.se It is anticipated that long-term storage at higher than recommended room temperatures would lead to a gradual increase in degradation products.
Humidity: Moisture is a key factor in the hydrolytic degradation of ester-containing compounds. Prasugrel Hydrochloride has shown susceptibility to hydrolysis, a reaction that would be facilitated by the presence of moisture. sci-hub.seresearchgate.net Therefore, high humidity is expected to negatively impact the stability of this compound, especially in its solid form. Storage in well-sealed containers with desiccants is a common strategy to mitigate this risk.
Light: Photostability studies are a standard part of forced degradation testing. While some studies on prasugrel suggest it is relatively stable under photolytic stress when compared to hydrolytic and oxidative stress, exposure to light, particularly UV light, can still be a contributing factor to degradation over the long term. nih.govju.edu.jo In solution, prasugrel is susceptible to photodegradation. sci-hub.se
The table below summarizes the anticipated influence of these environmental factors on the long-term stability of this compound.
Table 2: Expected Influence of Environmental Factors on Long-Term Stability
| Environmental Factor | Potential Impact on this compound | Rationale |
|---|---|---|
| Temperature | Increased degradation rate with higher temperatures. | Accelerates the kinetics of hydrolytic and oxidative reactions. |
| Humidity | Promotes the formation of hydrolytic degradants. | Water acts as a reactant in the hydrolysis of the ester group. |
| Light (UV/Visible) | Potential for photodegradation, especially in solution. | Light energy can initiate photochemical reactions leading to degradation. |
Defluoro Prasugrel Hydrochloride As a Chemical Precursor and Reference Standard in Research
Utility as a Precursor in the Synthesis of New Chemical Entities or Analogues
While primarily known as an impurity, Defluoro Prasugrel (B1678051) Hydrochloride holds potential as a precursor for the synthesis of novel chemical entities or analogues for research purposes. The synthesis of Prasugrel itself involves the coupling of a complex thienopyridine core with a side chain. acs.org The availability of Defluoro Prasugrel, which shares the core structure of Prasugrel but lacks the fluorine atom on the phenyl ring, provides a ready-made scaffold for chemical modification.
Researchers can leverage this structure to explore structure-activity relationships (SAR) within the thienopyridine class. By using Defluoro Prasugrel as a starting material, chemists can introduce different functional groups at various positions, potentially leading to the creation of new analogues with modified pharmacological profiles. For instance, analogues of Prasugrel have been developed to explore different therapeutic potentials. mdpi.comgoogle.com The synthesis of Defluoro Prasugrel itself has been documented, arising from starting materials that lack the fluorine substituent. asianpubs.orgscispace.com This established chemistry provides a basis for its use as a building block for further synthetic exploration.
Application as a Reference Standard for Impurity Detection and Quantification in Prasugrel Assays
The most critical and well-documented application of Defluoro Prasugrel Hydrochloride is as a reference standard for the detection and quantification of impurities in Prasugrel Hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. pharmaffiliates.comacanthusresearch.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) require stringent control of impurities in pharmaceutical products. google.com Defluoro Prasugrel, also known as Prasugrel Impurity A, is a known process-related impurity that must be monitored. pharmaffiliates.comtandfonline.compharmapure.co.uk
To ensure the purity and quality of Prasugrel, highly sensitive and specific analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are developed and validated. researchgate.netresearchgate.net These methods are designed to separate Prasugrel from all potential process-related impurities and degradation products. tandfonline.comsphinxsai.com The availability of a pure, well-characterized reference standard of this compound is essential for this process. acanthusresearch.compharmapure.co.uk It allows for the accurate identification (by comparing retention times) and quantification of this specific impurity in routine quality control testing and stability studies. sphinxsai.com
Several validated chromatographic methods have been established for this purpose, demonstrating successful separation of Defluoro Prasugrel from Prasugrel and other related substances. tandfonline.comresearchgate.net
| Analytical Method | Column | Mobile Phase / Elution | Detection | Key Finding | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Gemini C18 (250 x 4.6 mm), 5 µm | Isocratic elution with a buffer (0.05M Potassium dihydrogen orthophosphate) and acetonitrile/water mixture (30:70 ratio). | Not Specified | Successfully separated Prasugrel from process-related impurities and degradation products. | researchgate.netsphinxsai.com |
| RP-UPLC | Polar embedded C8 column | Gradient elution using a monobasic potassium buffer, a basic organic modifier, and acetonitrile. | UV at 215 nm | Developed for the quantitative determination of Prasugrel and six potential impurities, including Desfluoro Prasugrel. | tandfonline.com |
| RP-LC | Symmetry C8 (250mm x 4.6 mm), 5 µm | Gradient elution with Eluent A (water with 1 ml triethylamine, pH 2.5 with orthophosphoric acid) and Eluent B (acetonitrile). | Not Specified | Method developed to determine Prasugrel HCl and its related impurities with good resolution. | google.com |
Investigation into Its Formation Mechanisms as a By-product in Industrial Synthesis
Understanding the formation pathways of impurities is fundamental to controlling them during large-scale drug manufacturing. Research into the industrial synthesis of Prasugrel Hydrochloride has identified the origin of the Defluoro impurity. asianpubs.orgscispace.com The primary synthesis of Prasugrel involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with a 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one intermediate. acs.orgasianpubs.orgscispace.com
Investigations have revealed that the Defluoro Prasugrel impurity arises when the key starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is contaminated with its non-fluorinated analogue, 2-bromo-1-cyclopropyl-2-phenylethanone (B589977). asianpubs.orgscispace.com Even trace amounts of this non-fluorinated starting material will proceed through the subsequent reaction steps, ultimately yielding this compound in the final product. asianpubs.org In some commercial samples, the level of this impurity was found to be less than 0.15%. asianpubs.org This highlights the critical need to control the purity of the initial raw materials to minimize the formation of related impurities in the final API.
| Key Starting Material | Resulting Product | Significance | Reference |
|---|---|---|---|
| 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Prasugrel Hydrochloride | The intended reactant for the synthesis of the active pharmaceutical ingredient. | asianpubs.orgscispace.com |
| 2-bromo-1-cyclopropyl-2-phenylethanone (as contaminant) | This compound | Contaminant in the key starting material leads to the formation of the Defluoro impurity. | asianpubs.orgscispace.com |
Contribution to the Understanding of Structure-Degradation Relationships within the Thienopyridine Class
The thienopyridine structure is known to undergo degradation, including oxidation at the thiophene (B33073) moiety. nih.govacs.org By studying Defluoro Prasugrel alongside Prasugrel, researchers can gain insights into structure-degradation relationships. The primary structural difference is the absence of a fluorine atom on the phenyl ring. This substitution can influence the electronic properties of the molecule, potentially affecting its stability and degradation profile compared to the parent drug. While both compounds share the same thienopyridine core susceptible to degradation, comparing their behavior under stress conditions helps build a more comprehensive model of how different substituents on the molecular scaffold impact chemical stability. nih.gov This knowledge is invaluable for developing stable pharmaceutical formulations and predicting the shelf-life of the drug product. acs.orgnih.gov
Q & A
Basic Research Questions
Q. How can high-performance liquid chromatography (HPLC) be optimized to determine the purity of Defluoro Prasugrel Hydrochloride and its impurities?
- Methodological Answer : Use a reversed-phase HPLC system with a C18 column (4.6 mm × 15 cm, 5 µm packing) and a mobile phase of acetonitrile:10 mM potassium phosphate buffer (pH 2.8, adjusted with phosphoric acid) in a 35:65 ratio. Detect at 260 nm for the parent compound and 240 nm for degradation products. System suitability criteria include a tailing factor ≤2.0 and relative standard deviation (RSD) ≤1.0% for peak reproducibility. Quantify impurities by comparing retention times and peak areas to USP reference standards, ensuring compliance with limits (e.g., ≤1.0% for individual impurities) .
Q. What are the critical steps in synthesizing this compound analogs, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves fluorination/defluorination steps using deuterated or isotopically labeled reagents (e.g., Defluoro Prasugrel-D5 HCl). Intermediate characterization includes nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (LC-MS) for isotopic purity, and X-ray powder diffraction (XRPD) to verify crystallinity. For example, deuterated analogs require stringent control of reaction conditions to avoid isotopic exchange .
Q. How is the solubility profile of this compound evaluated under physiologically relevant conditions?
- Methodological Answer : Perform equilibrium solubility studies in buffers (pH 1.2–7.4) using the shake-flask method. Quantify dissolved drug via UV spectrophotometry at 254 nm. Defluoro Prasugrel HCl, like its parent compound, exhibits pH-dependent solubility, with lower solubility at higher pH due to reduced ionization. Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence dissolution kinetics, and what techniques can monitor polymorph transitions?
- Methodological Answer : Polymorphs (e.g., Form I vs. Form II) are characterized using differential scanning calorimetry (DSC) and XRPD. Monitor solution-mediated transformations via in situ Raman spectroscopy and focused beam reflectance measurement (FBRM). For instance, Form II (metastable) converts to Form I (stable) in ethyl acetate, with transformation rates dependent on temperature and solvent interactions. Thermodynamic solubility differences between forms dictate dissolution behavior .
Q. What strategies enhance the oral bioavailability of this compound, and how are pharmacokinetic parameters validated in preclinical models?
- Methodological Answer : Develop nanosuspensions via evaporative precipitation to reduce particle size to <500 nm. Validate dissolution enhancement using USP Apparatus II in citrate-phosphate buffer (pH 4.0), achieving >4-fold higher release compared to pure drug. For in vivo studies, administer nanosuspensions to fasted Wistar rats (50 mg/kg) and collect plasma samples at timed intervals. Quantify active metabolites via LC-MS/MS, ensuring a validated linear range (25–10,000 ng/mL). Calculate AUC and Cmax to confirm bioavailability improvements .
Q. How can forced degradation studies elucidate the stability profile of this compound under thermal and alkaline conditions?
- Methodological Answer : Subject the compound to stress conditions: heat at 80°C (dry) for thermal degradation and 0.1 M NaOH (40°C) for alkaline hydrolysis. Analyze degradation products using LC-MS with a C18 column and gradient elution (acetonitrile:tetrahydrofuran:phosphate buffer). Identify major degradation pathways (e.g., deacetylation, oxidation) and quantify impurities against validated thresholds (e.g., ≤0.10% for unspecified degradants) .
Q. What in vitro models are suitable for studying the antiplatelet activity of this compound metabolites?
- Methodological Answer : Use human platelet-rich plasma (PRP) treated with ADP (10 µM) to induce aggregation. Pre-incubate PRP with active metabolites (e.g., R-106583) and measure inhibition via light transmission aggregometry. Validate IC50 values using nonlinear regression, comparing potency to parent compounds. Note that deuterated metabolites (e.g., R-106583-D3) may exhibit altered metabolic stability due to isotopic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
